molecular formula C20H23NO2 B2837024 N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide CAS No. 329777-59-5

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Cat. No. B2837024
CAS RN: 329777-59-5
M. Wt: 309.409
InChI Key: UVQBLBLLFZPHRP-MDWZMJQESA-N
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Description

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, also known as N-Methyl-4-methoxy-3-phenylprop-2-enamide, is an organic compound with a molecular formula of C17H23NO2. It is an amide derivative of 4-methoxybenzene and 3-phenylprop-2-en-1-one. N-Methyl-4-methoxy-3-phenylprop-2-enamide is a colorless crystalline solid with a melting point of 117-118°C and a boiling point of 296-298°C. It is soluble in ethanol, methanol, and benzene, and is insoluble in water.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide has a wide range of scientific research applications. It is used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a reagent in the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a pharmaceutical intermediate.

Mechanism of Action

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide acts as a Lewis acid, forming a complex with a Lewis base such as an amine or an alcohol. This complex is then able to interact with other molecules, leading to a variety of reactions. In coordination chemistry, the amide can act as a ligand, forming complexes with metal ions. In organic synthesis, the amide can act as a reagent, leading to a variety of reactions such as nucleophilic addition, condensation, and dehydration.
Biochemical and Physiological Effects
N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide is not known to have any biochemical or physiological effects in humans. It is not known to be toxic or to have any adverse effects in humans.

Advantages and Limitations for Lab Experiments

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide has several advantages for use in lab experiments. It is a colorless crystalline solid, which makes it easy to handle and store. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. It is also relatively stable, with a melting point of 117-118°C and a boiling point of 296-298°C.
The main limitation of N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide is that it is insoluble in water. This makes it difficult to use in reactions involving aqueous solutions.

Future Directions

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide is a versatile reagent with many potential applications in organic synthesis and coordination chemistry. Future research could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research could be done to explore the mechanism of action of the compound, as well as its potential biochemical and physiological effects. Finally, further research could be done to explore the potential of the compound as a catalyst in chemical reactions.

Synthesis Methods

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamideethoxy-3-phenylprop-2-enamide can be synthesized through a reaction between 4-methoxybenzaldehyde and 3-phenylprop-2-en-1-one, also known as phenylacetylene. This reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps. The first step is the nucleophilic addition of the phenylacetylene to the aldehyde, forming an aldol adduct. The second step is the dehydration of the aldol adduct, forming the amide product.

properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15(2)14-17-6-4-16(5-7-17)8-13-20(22)21-18-9-11-19(23-3)12-10-18/h4-13,15H,14H2,1-3H3,(H,21,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQBLBLLFZPHRP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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